(4-Oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a cyclopenta-fused thienopyrimidine core. Key structural features include:
- Position 3: A phenyl substituent, which enhances hydrophobic interactions and may influence biological activity.
- Core structure: A tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one system, contributing to conformational rigidity and planar aromaticity .
Its molecular formula is C₁₆H₁₄N₂O₃S₂ (calculated based on analogs in ), with a molecular weight of ~346.4 g/mol. The acetic acid group at position 2 enhances solubility in polar solvents compared to non-acidic analogs .
Properties
IUPAC Name |
2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-13(21)9-23-17-18-15-14(11-7-4-8-12(11)24-15)16(22)19(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVEPCRGWZRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural variations, physicochemical properties, and biological activities of related compounds:
Key Structural and Functional Trends:
Position 3 Substitutions: Phenyl or 4-chlorophenyl: Enhances hydrophobic interactions with biological targets (e.g., enzymes like tyrosinase or fungal cell membranes) .
Position 2 Modifications :
- Acetic acid : Improves solubility (logS ~-2.5) but limits cell penetration due to ionization at physiological pH .
- Acetamide derivatives : Increased lipophilicity (logP 0.73–4.54) enhances cellular uptake but may require prodrug strategies for optimal activity .
Biological Activity :
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